molecular formula C12H14ClNO3 B14629168 Ethyl 2-[(3-chloropropanoyl)amino]benzoate CAS No. 55301-53-6

Ethyl 2-[(3-chloropropanoyl)amino]benzoate

Cat. No.: B14629168
CAS No.: 55301-53-6
M. Wt: 255.70 g/mol
InChI Key: OXAWLAJPJIUJSF-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chloropropanoyl)amino]benzoate (C₁₂H₁₄ClNO₃) is an ester derivative of benzoic acid featuring a 3-chloropropanoylamino substituent at the 2-position of the aromatic ring. This compound is structurally characterized by its ethyl ester group and a chlorinated acylated amine side chain, which confers distinct electronic and steric properties.

Properties

CAS No.

55301-53-6

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

ethyl 2-(3-chloropropanoylamino)benzoate

InChI

InChI=1S/C12H14ClNO3/c1-2-17-12(16)9-5-3-4-6-10(9)14-11(15)7-8-13/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

OXAWLAJPJIUJSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-chloropropanoyl)amino]benzoate typically involves the reaction of ethyl benzoate with 3-chloropropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions usually require a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-chloropropanoyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines in the presence of a base.

Major Products Formed

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Ethyl 2-[(3-hydroxypropanoyl)amino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(3-chloropropanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-chloropropanoyl)amino]benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases in the body, releasing the active benzoic acid derivative. The chloropropanoyl group can undergo further metabolic transformations, leading to the formation of various metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl 2-[(3-chloropropanoyl)amino]benzoate with three structurally or functionally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Properties
This compound C₁₂H₁₄ClNO₃ 263.7 2-position: 3-chloropropanoylamino Potential agrochemical/pharmaceutical intermediate
Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate C₁₇H₂₂ClNO₃ 323.8 4-chloro, 3-position: cyclopentylpropanoyl Increased lipophilicity; drug impurity
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.2 4-position: dimethylamino High reactivity in resin polymerization
Chlorimuron ethyl ester (DPX-F6025) C₁₅H₁₅ClN₄O₆S 414.8 Sulfonylurea, pyrimidinyl, methoxy Herbicide; inhibits acetolactate synthase

Reactivity and Functional Group Analysis

  • Electron-Withdrawing vs. Donating Effects: The 3-chloropropanoyl group in the target compound is electron-withdrawing, which may reduce reactivity in polymerization compared to ethyl 4-(dimethylamino)benzoate, where the dimethylamino group is electron-donating. This difference is critical in resin systems, where electron-donating groups enhance radical initiation efficiency .
  • In contrast, chlorimuron ethyl ester’s sulfonylurea group enables herbicidal activity by disrupting plant amino acid synthesis .
  • Stability and Degradation : Chlorinated side chains (as in the target compound) may confer environmental persistence, akin to chlorimuron ethyl ester’s stability in agricultural settings . Simpler analogs like benzoic acid (Imp. C(EP), C₇H₆O₂) lack such stability but are easier to purify .

Biological Activity

Ethyl 2-[(3-chloropropanoyl)amino]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C11_{11}H12_{12}ClN\O3_{3}
  • Molecular Weight : 239.67 g/mol
  • CAS Number : 51051-08-2

The compound features an ethyl ester group, an amino group, and a chloropropanoyl moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. The precise molecular targets remain under investigation, but potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.
  • Receptor Modulation : It may interact with receptors involved in pain and inflammation signaling pathways.

Anti-inflammatory Effects

Research indicates that this compound has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to decrease the production of inflammatory cytokines in cell cultures. For instance:

  • Study Findings : A study reported a significant reduction in interleukin-6 (IL-6) levels when cells were treated with the compound compared to control groups.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial tests indicate that it possesses activity against certain bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have explored the efficacy of this compound in various biological models:

  • In Vivo Anti-inflammatory Study :
    • Objective : To evaluate the anti-inflammatory effects in a murine model of arthritis.
    • Results : Treatment with the compound resulted in a significant decrease in paw swelling and joint inflammation compared to untreated controls, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antibacterial activity against multidrug-resistant strains.
    • Results : The compound displayed potent activity against resistant strains of Staphylococcus aureus, suggesting its potential use in treating resistant infections .

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